5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO3 and a molecular weight of 281.11 g/mol . It is characterized by the presence of a furan ring substituted with a bromophenoxy methyl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-bromophenol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-[(2-Bromophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2-Bromophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the bromophenoxy group can participate in electrophilic aromatic substitution reactions, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
5-Bromo-2-furaldehyde: Similar structure but lacks the phenoxy methyl group, making it less versatile in certain chemical reactions.
2-Bromophenol: Contains the bromophenoxy group but lacks the furan ring and aldehyde functionality.
Furan-2-carbaldehyde: Contains the furan ring and aldehyde group but lacks the bromophenoxy substitution.
Uniqueness: 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde is unique due to the combination of the bromophenoxy group and the furan-2-carbaldehyde structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIOCHELDQBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235602 |
Source
|
Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-57-9 |
Source
|
Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438221-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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